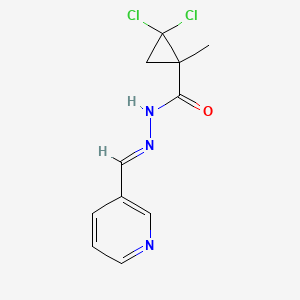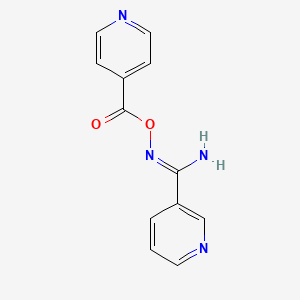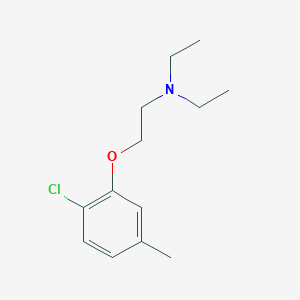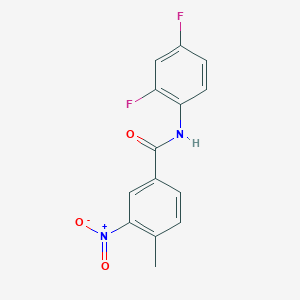
N-(tert-butyl)-2-(2-chlorophenyl)-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-2-(2-chlorophenyl)-4-quinolinecarboxamide, also known as TBCA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. TBCA belongs to the quinolinecarboxamide family of compounds and has been found to exhibit potent anti-inflammatory and anti-cancer properties. In
Scientific Research Applications
N-(tert-butyl)-2-(2-chlorophenyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. Inflammation is a common feature of many diseases, including cancer, arthritis, and cardiovascular disease. N-(tert-butyl)-2-(2-chlorophenyl)-4-quinolinecarboxamide has been found to exhibit potent anti-inflammatory properties by inhibiting the activation of NF-κB, a transcription factor that plays a crucial role in the inflammatory response. N-(tert-butyl)-2-(2-chlorophenyl)-4-quinolinecarboxamide has also been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, prostate, and lung cancer cells. In addition, N-(tert-butyl)-2-(2-chlorophenyl)-4-quinolinecarboxamide has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-2-(2-chlorophenyl)-4-quinolinecarboxamide involves the inhibition of NF-κB activation. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. N-(tert-butyl)-2-(2-chlorophenyl)-4-quinolinecarboxamide inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This leads to the inhibition of NF-κB-mediated gene expression and the subsequent anti-inflammatory and anti-cancer effects of N-(tert-butyl)-2-(2-chlorophenyl)-4-quinolinecarboxamide.
Biochemical and Physiological Effects:
N-(tert-butyl)-2-(2-chlorophenyl)-4-quinolinecarboxamide has been found to exhibit potent anti-inflammatory and anti-cancer effects in vitro and in vivo. In animal models, N-(tert-butyl)-2-(2-chlorophenyl)-4-quinolinecarboxamide has been shown to reduce inflammation and inhibit tumor growth and metastasis. N-(tert-butyl)-2-(2-chlorophenyl)-4-quinolinecarboxamide has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. However, the exact biochemical and physiological effects of N-(tert-butyl)-2-(2-chlorophenyl)-4-quinolinecarboxamide are still under investigation, and further research is needed to fully understand its mechanism of action and therapeutic potential.
Advantages and Limitations for Lab Experiments
N-(tert-butyl)-2-(2-chlorophenyl)-4-quinolinecarboxamide has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. N-(tert-butyl)-2-(2-chlorophenyl)-4-quinolinecarboxamide is also stable and can be stored for extended periods without degradation. However, N-(tert-butyl)-2-(2-chlorophenyl)-4-quinolinecarboxamide has some limitations for laboratory experiments. It is a relatively new compound, and its exact mechanism of action and therapeutic potential are still under investigation. In addition, N-(tert-butyl)-2-(2-chlorophenyl)-4-quinolinecarboxamide has not been extensively studied in human clinical trials, and its safety and efficacy in humans are still unknown.
Future Directions
There are several future directions for the research on N-(tert-butyl)-2-(2-chlorophenyl)-4-quinolinecarboxamide. One area of interest is the development of N-(tert-butyl)-2-(2-chlorophenyl)-4-quinolinecarboxamide analogs with improved potency and selectivity. Another area of interest is the investigation of the therapeutic potential of N-(tert-butyl)-2-(2-chlorophenyl)-4-quinolinecarboxamide in various diseases, including cancer, arthritis, and neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of N-(tert-butyl)-2-(2-chlorophenyl)-4-quinolinecarboxamide and its biochemical and physiological effects. Finally, clinical trials are needed to determine the safety and efficacy of N-(tert-butyl)-2-(2-chlorophenyl)-4-quinolinecarboxamide in humans.
Synthesis Methods
The synthesis of N-(tert-butyl)-2-(2-chlorophenyl)-4-quinolinecarboxamide involves the reaction of 2-chlorobenzoic acid with tert-butylamine in the presence of thionyl chloride to form 2-chlorobenzoyl tert-butylamide. This intermediate compound is then reacted with 2-chloroaniline in the presence of potassium carbonate to produce N-(tert-butyl)-2-(2-chlorophenyl)-4-quinolinecarboxamide. The synthesis of N-(tert-butyl)-2-(2-chlorophenyl)-4-quinolinecarboxamide is a multistep process and requires careful control of reaction conditions to obtain high yields and purity.
properties
IUPAC Name |
N-tert-butyl-2-(2-chlorophenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O/c1-20(2,3)23-19(24)15-12-18(14-9-4-6-10-16(14)21)22-17-11-7-5-8-13(15)17/h4-12H,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUSALNHRITBMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5845133.png)
![N-(4-methoxyphenyl)-6-[(4-methyl-1-piperidinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5845135.png)
![4-[1-cyano-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzonitrile](/img/structure/B5845140.png)

![2-[4-(acetylamino)phenoxy]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B5845162.png)
![ethyl 4-{[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]amino}benzoate](/img/structure/B5845165.png)

![N-[4-(diethylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5845170.png)
![2-[(4-ethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5845180.png)

![2-cyano-3-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]acrylamide](/img/structure/B5845198.png)


